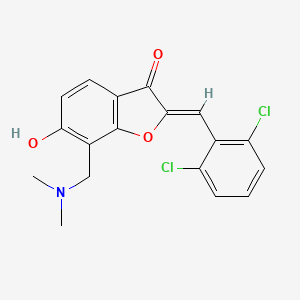

(Z)-2-(2,6-dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Description

This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuran core with a ketone group at position 2. Key structural features include:

- Benzylidene substituent: A 2,6-dichlorophenyl group at position 2, contributing electron-withdrawing effects and steric bulk.

- Hydroxyl group: At position 6, enabling hydrogen bonding and influencing redox properties.

The Z-configuration is confirmed by NMR data (e.g., a singlet for the =CH proton in analogous compounds, as seen in ) .

Properties

IUPAC Name |

(2Z)-2-[(2,6-dichlorophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO3/c1-21(2)9-12-15(22)7-6-10-17(23)16(24-18(10)12)8-11-13(19)4-3-5-14(11)20/h3-8,22H,9H2,1-2H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYSUKIAMIAUHK-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)Cl)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)Cl)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,6-dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound notable for its unique structural characteristics, which include a benzofuran moiety and several functional groups. These features suggest potential biological activities that warrant detailed exploration. This article reviews the compound's biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Benzofuran Core : Provides a scaffold for biological activity.

- Dichlorobenzylidene Group : Enhances lipophilicity and potential interactions with biological targets.

- Dimethylamino Group : May enhance central nervous system activity and contribute to neuroprotective effects.

- Hydroxyl Group : Increases reactivity and potential for hydrogen bonding in biological systems.

Antimicrobial Activity

Studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The presence of the dichlorobenzylidene moiety is thought to contribute to this activity through mechanisms involving membrane disruption or inhibition of essential bacterial enzymes.

Anticancer Properties

Computational predictions indicate that this compound may inhibit tumor cell proliferation. Its structural similarities to known anticancer agents suggest potential mechanisms of action, including interference with cell cycle progression and apoptosis induction in cancer cells.

Neuroprotective Effects

The dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, providing neuroprotective benefits. Preliminary studies indicate potential interactions with neurotransmitter systems, particularly acetylcholine pathways, which could be beneficial in neurodegenerative conditions.

Research Findings and Case Studies

Recent research has focused on the synthesis and biological evaluation of related compounds. Below are selected findings:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| This compound | Antimicrobial | Effective against Gram-positive bacteria; IC50 values indicate significant potency. | |

| Structural analogs | Anticancer | Structural modifications led to enhanced cytotoxicity in various cancer cell lines. | |

| Computational studies | Neuroprotection | Predicted binding affinities to acetylcholinesterase suggest potential for cognitive enhancement. |

The biological activity of this compound is likely mediated through:

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation .

- Cellular Signaling Interference : Interaction with signaling pathways involved in cell proliferation and apoptosis.

Scientific Research Applications

The compound (Z)-2-(2,6-dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic molecule that has garnered attention in various fields of scientific research, particularly due to its potential biological activities and applications in medicinal chemistry. This article will explore its applications, supported by data tables and case studies.

Structure and Composition

- Molecular Formula : C19H17Cl2N3O2

- Molecular Weight : 390.3 g/mol

- IUPAC Name : this compound

Structural Features

The structure features a benzofuran core with a hydroxyl group and a dimethylaminomethyl substituent, which may influence its reactivity and biological interactions.

Research indicates that compounds similar to This compound exhibit significant biological activities, including:

- Anticancer Properties : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of benzofuran have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth .

- Antimicrobial Activity : There are reports of related compounds demonstrating effectiveness against bacterial strains, suggesting potential as antimicrobial agents .

Medicinal Chemistry

The compound's unique structure allows it to interact with biological targets, making it a candidate for drug development. Its potential applications include:

- Drug Design : Utilizing computational methods such as molecular docking studies can help predict the binding affinity of this compound with specific proteins involved in disease pathways . Such studies are crucial for optimizing lead compounds in drug discovery.

Material Science

Some derivatives of benzofuran compounds have been explored for their properties in material science, particularly in developing sensors and organic electronics due to their electronic properties .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| Compound A | Anticancer | HeLa Cells | |

| Compound B | Antimicrobial | Staphylococcus aureus | |

| Compound C | Anti-inflammatory | RAW 264.7 Cells |

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of benzofuran derivatives, including those structurally related to This compound . The results showed that these compounds could significantly inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of benzofuran derivatives against resistant bacterial strains. The findings indicated that certain modifications enhanced their efficacy against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics from similar compounds .

Comparison with Similar Compounds

Substituent Variations in Benzylidene Moieties

Substituents on the benzylidene ring significantly alter electronic and steric properties:

Key Insight : Chlorine substituents (as in the target compound) improve stability and lipophilicity compared to fluorine or hydroxy groups, which may favor membrane permeability .

Variations in Aminoalkyl Side Chains

The aminoalkyl group at position 7 influences solubility and steric effects:

Key Insight: Bulkier amino groups (e.g., dipropyl) reduce solubility but may enhance tissue penetration, whereas polar groups (e.g., methoxyethyl) improve aqueous solubility .

Hydroxyl Group Position and Bioactivity

The hydroxyl group at position 6 is conserved in many analogs, but its absence or relocation alters activity:

Key Insight : The 6-hydroxy group is critical for redox activity and enzyme interactions, as demonstrated in tyrosinase inhibition studies .

Physicochemical Properties

| Compound | Melting Point (°C) | Molecular Weight | LogP (Predicted) | |

|---|---|---|---|---|

| Target Compound | N/A | ~408.3 | ~3.5 | |

| (Z)-2-(2-Fluorobenzylidene) analog | N/A | 327.3 | ~2.8 | |

| (Z)-2-(3-Hydroxybenzylidene) analog | N/A | 298.3 | ~2.1 |

Key Insight : Chlorine substituents increase molecular weight and LogP, suggesting enhanced membrane permeability but reduced solubility .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing (Z)-2-(2,6-dichlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one?

Answer:

The synthesis of benzofuran derivatives typically involves Knoevenagel condensation to form the benzylidene moiety and alkylation for functional group introduction. For example:

- Step 1: Base-mediated condensation of 2,6-dichlorobenzaldehyde with a hydroxybenzofuranone precursor under reflux conditions to form the (Z)-configured benzylidene intermediate .

- Step 2: Functionalization of the 7-position via Mannich reaction using dimethylamine and formaldehyde to introduce the dimethylaminomethyl group .

- Key reagents: Sodium hydride (NaH) in tetrahydrofuran (THF) for deprotonation and reaction control .

- Purification: Column chromatography (silica gel, gradient elution) and recrystallization to isolate the (Z)-isomer .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

Standard characterization workflows include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to confirm regiochemistry and stereochemistry, particularly the (Z)-configuration of the benzylidene group .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- HPLC-PDA/UV (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace isomers or byproducts .

- X-ray crystallography (if single crystals are obtainable) for unambiguous stereochemical assignment .

Advanced: How can researchers optimize synthesis yield while preserving stereochemical integrity?

Answer:

Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF or THF) enhance reaction kinetics and stabilize intermediates .

- Temperature control: Lower temperatures (0–5°C) during condensation steps minimize undesired (E)-isomer formation .

- Catalytic additives: Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate benzylidene formation .

- In-situ monitoring: Real-time FTIR or TLC to track reaction progress and terminate at optimal conversion .

Advanced: What methodologies are recommended for evaluating environmental persistence and bioaccumulation potential?

Answer:

Adopt a tiered approach:

- Laboratory studies: Measure octanol-water partition coefficient (log P) to predict bioaccumulation .

- Degradation assays: Assess hydrolytic/photolytic stability under simulated environmental conditions (pH 7–9, UV light) .

- Biotic transformation: Use microbial consortia or enzyme cocktails to study metabolic pathways .

- Ecotoxicology models: Apply quantitative structure-activity relationship (QSAR) tools to estimate toxicity thresholds .

Advanced: How should researchers design experiments to evaluate bioactivity while minimizing confounding variables?

Answer:

Follow split-plot or factorial designs to isolate compound-specific effects:

- Randomized block designs: Control batch-to-batch variability in compound synthesis .

- Dose-response matrices: Test multiple concentrations with replicates to establish EC₅₀/IC₅₀ values .

- Orthogonal assays: Combine enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays to validate mechanism .

- Negative controls: Include structurally analogous inert compounds to rule off-target effects .

Advanced: How can contradictions in reported biological activities across studies be resolved?

Answer:

Address discrepancies via:

- Meta-analysis: Pool data from independent studies to identify trends or outliers .

- Replication studies: Reproduce key experiments under standardized conditions (e.g., identical cell lines, assay protocols) .

- Proteomic/transcriptomic profiling: Identify downstream biomarkers to corroborate activity claims .

- Statistical rigor: Apply multivariate analysis (ANOVA, PCA) to account for confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.